Lipophilicity (XLogP3) Comparison Against Positional and Substituent Analogs
The target compound exhibits an XLogP3 of 3.2, identical to the positional isomer 3-amino-4-chloro-N-(4-fluorophenyl)benzamide (CAS 953895-56-2) but lower than the 3-chloro-4-methyl analog (XLogP3 = 3.7) and the 3,4-dichloro analog (XLogP3 = 3.7) [1]. This lower lipophilicity suggests improved aqueous solubility and potentially reduced CYP450-mediated metabolism compared to the more lipophilic chloro-methyl or dichloro analogs, a critical factor when selecting building blocks for lead optimization [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-Amino-N-(3-chloro-4-methylphenyl)benzamide (XLogP3 = 3.7); 3-Amino-N-(3,4-dichlorophenyl)benzamide (XLogP3 = 3.7); Positional isomer 3-amino-4-chloro-N-(4-fluorophenyl)benzamide (XLogP3 = 3.2) |
| Quantified Difference | ΔXLogP3 = -0.5 vs. chloro-methyl and dichloro analogs; 0.0 vs. positional isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021-2025) |
Why This Matters
Lower lipophilicity can translate into better oral absorption and lower metabolic clearance, making this compound a preferable starting point for medicinal chemistry campaigns targeting intracellular enzymes.
- [1] PubChem Compound Summaries: CID 28306776, CID 18071179, CID 18070888, CID 16783247. National Center for Biotechnology Information (2021-2026). View Source
- [2] T. W. Johnson, R. A. Gallego, M. P. Edwards. Lipophilic Efficiency as an Important Metric in Drug Discovery. Journal of Medicinal Chemistry, 2018, 61, 6401–6420. View Source
